Comprehensive Technical Guide on 2-(Chloromethyl)-4-phenylpyrimidine: Physicochemical Profiling, Synthetic Workflows, and Applications in Drug Discovery
Comprehensive Technical Guide on 2-(Chloromethyl)-4-phenylpyrimidine: Physicochemical Profiling, Synthetic Workflows, and Applications in Drug Discovery
Executive Summary
As drug discovery pipelines increasingly rely on modular, late-stage functionalization to explore chemical space, the selection of robust electrophilic building blocks is paramount. 2-(Chloromethyl)-4-phenylpyrimidine is a highly versatile bifunctional intermediate. It combines the privileged 4-phenylpyrimidine pharmacophore—ubiquitous in kinase inhibitors and central nervous system (CNS) therapeutics—with a highly reactive chloromethyl handle.
This whitepaper provides an in-depth analysis of its physicochemical properties, specifically confirming its CAS number and molecular weight via the, alongside field-proven synthetic protocols and self-validating quality control measures designed for researchers and drug development professionals.
Chemical Identity & Physicochemical Profiling
Before deploying any building block in high-throughput library synthesis, its fundamental physical and chemical parameters must be established to predict solubility, reactivity, and analytical behavior.
Quantitative Data Summary
Table 1: Physicochemical Data for 2-(Chloromethyl)-4-phenylpyrimidine
| Parameter | Value |
| IUPAC Name | 2-(Chloromethyl)-4-phenylpyrimidine |
| CAS Number | 87273-19-6 |
| Molecular Weight | 204.66 g/mol |
| Chemical Formula | C₁₁H₉ClN₂[1] |
| Core Structure | Pyrimidine ring substituted with a phenyl group at C4 and a chloromethyl group at C2 |
Causality in Structural Design: The pyrimidine ring is inherently electron-deficient due to its two electronegative nitrogen atoms. This electron withdrawal significantly increases the electrophilicity of the adjacent chloromethyl carbon at the C2 position, making it exceptionally susceptible to bimolecular nucleophilic substitution (Sₙ2)[2]. Simultaneously, the C4-phenyl group provides essential lipophilicity and acts as a vector for π-π stacking interactions within target protein binding pockets.
Mechanistic Role in Synthetic Chemistry & Drug Development
In medicinal chemistry, nitrogen-containing heterocycles like the pyrimidine scaffold are considered "privileged structures" known for their ability to mimic the hydrogen-bonding patterns of adenine, making them a cornerstone in the design of ATP-competitive kinase inhibitors and other prescribed drugs[2].
The strategic advantage of 2-(chloromethyl)-4-phenylpyrimidine lies in its role as a divergent synthetic hub. Rather than building the pyrimidine core de novo for every analog, medicinal chemists can utilize this single intermediate to generate vast libraries of amines, ethers, and thioethers via simple Sₙ2 displacements.
Divergent applications of 2-(chloromethyl)-4-phenylpyrimidine via SN2 displacements.
Experimental Workflows: Synthesis & Functionalization
As a Senior Application Scientist, I emphasize that robust chemistry relies on predictable mechanisms. The synthesis of 2-(chloromethyl)-4-phenylpyrimidine is classically achieved via the 3[3].
Causality of the Boekelheide Rearrangement: Direct radical chlorination of a 2-methylpyrimidine is often unselective and harsh. Instead, oxidizing the pyrimidine to its N-oxide activates the methyl group. Treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) triggers a [3,3]-sigmatropic rearrangement (or a closely related radical/ion-pair process), transferring the oxygen to the methyl group and subsequently replacing it with a chloride ion to yield the highly specific 2-chloromethyl derivative[4].
Stepwise synthesis of 2-(chloromethyl)-4-phenylpyrimidine via Boekelheide rearrangement.
Protocol 1: Synthesis via Boekelheide Rearrangement
Self-Validating Principle: Reaction progress is monitored by the disappearance of the highly polar N-oxide spot on TLC and the appearance of a less polar, UV-active spot corresponding to the chloromethyl product[5].
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N-Oxidation: Dissolve 2-methyl-4-phenylpyrimidine (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C.
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Add m-chloroperoxybenzoic acid (mCPBA, 1.2 eq) portion-wise. Stir for 4 hours, gradually warming to room temperature.
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Quench with saturated aqueous Na₂S₂O₃, extract with DCM, wash with 1M NaOH, dry over Na₂SO₄, and concentrate to yield the N-oxide intermediate.
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Rearrangement: Suspend the crude N-oxide in phosphorus oxychloride (POCl₃, 5.0 eq). (Caution: POCl₃ is highly reactive and corrosive.)
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Heat the mixture to 90 °C under an inert argon atmosphere for 2-3 hours.
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Workup: Carefully pour the cooled mixture over crushed ice to quench excess POCl₃. Neutralize with saturated NaHCO₃ to pH 7-8.
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Extract with ethyl acetate (3x), wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure 2-(chloromethyl)-4-phenylpyrimidine.
Protocol 2: Late-Stage N-Alkylation (Library Generation)
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Dissolve 2-(chloromethyl)-4-phenylpyrimidine (1.0 eq) and a secondary amine (e.g., N-methylpiperazine, 1.2 eq) in anhydrous acetonitrile.
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Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) as a non-nucleophilic base to scavenge the generated HCl without competing as a nucleophile.
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Stir at 60 °C for 4 hours.
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Concentrate and purify via preparative HPLC to isolate the functionalized API precursor.
Analytical Validation & Quality Control
To ensure trustworthiness in downstream biological assays, the building block must be rigorously validated. A self-validating analytical system cross-references orthogonal data points:
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LC-MS (Liquid Chromatography-Mass Spectrometry): The theoretical exact mass for C₁₁H₉ClN₂ is ~204.05. In positive electrospray ionization (ESI+), the [M+H]⁺ peak must appear at m/z 205.1. Crucially, the presence of the intact chlorine atom must be validated by the characteristic 3:1 isotopic ratio of the m/z 205.1 (³⁵Cl) and 207.1 (³⁷Cl) peaks.
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¹H NMR (Proton Nuclear Magnetic Resonance, CDCl₃):
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The pyrimidine protons will appear as distinct signals in the downfield aromatic region (~7.5 - 8.8 ppm).
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The phenyl protons will appear as a multiplet (~7.4 - 8.1 ppm).
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Diagnostic Peak: The methylene protons (-CH₂Cl) will appear as a sharp, highly deshielded singlet around 4.6 - 4.8 ppm. The integration of this singlet must be exactly 2H relative to the aromatic signals. If the peak shifts upfield (e.g., ~2.5 - 3.0 ppm) and integrates to 3H, the Boekelheide rearrangement failed, and the starting 2-methylpyrimidine is present.
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Conclusion
2-(Chloromethyl)-4-phenylpyrimidine (CAS: 87273-19-6, MW: 204.66 g/mol ) is a high-value electrophilic building block. By understanding the electronic activation provided by the pyrimidine core and leveraging robust synthetic pathways like the Boekelheide rearrangement, medicinal chemists can utilize this intermediate to rapidly expand chemical space in the pursuit of novel therapeutics.
References
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Sigma-Aldrich Catalog: 2-(chloromethyl)-4-phenylpyrimidine | Sigma-Aldrich |
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2-(Chloromethyl)-4-phenylpyrimidine[87273-19-6] | USCKS | 1
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2-(ChloroMethyl)-4-phenylpyriMidine Synthesis | ChemicalBook | 5
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Access to Highly Substituted Pyrimidine N-Oxides and 4-Acetoxy... | Thieme-Connect | 4
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Boekelheide Rearrangement: A Promising Tool for the Modification of Aromatic Azaheterocycles | ResearchGate | 3
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Prescribed drugs containing nitrogen heterocycles: an overview | RSC Publishing | 2
Sources
- 1. 2-(Chloromethyl)-4-phenylpyrimidine[87273-19-6] | USCKS [uscks.com]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
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- 5. 2-(ChloroMethyl)-4-phenylpyriMidine | 87273-19-6 [chemicalbook.com]
